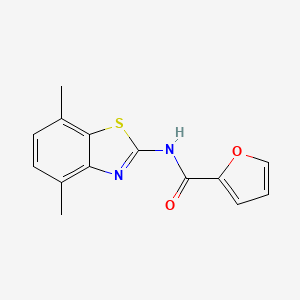
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide with notable antimicrobial activity. It was synthesized and its structure characterized through various analytical methods, including elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy. Its molecular and electronic structures were further investigated using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modeling. This compound exhibited good antimicrobial properties against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).
Antiprotozoal Properties
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide, has demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. These findings highlight their potential as effective antiprotozoal agents, with some compounds showing excellent in vivo activity against trypanosomal models. This suggests their utility in developing treatments for diseases caused by protozoal infections (Ismail et al., 2004).
Antiviral Activities
Furan-carboxamide derivatives, which include N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide, have been explored for their potential as novel inhibitors of the lethal H5N1 influenza A virus. Systematic studies identified that 2,5-dimethyl substitution on the furan or thiophene moieties significantly enhances anti-influenza activity, with specific derivatives demonstrating potent inhibitory effects. This positions furan-carboxamide derivatives as promising candidates for antiviral drug development, especially against highly pathogenic strains of influenza A viruses (Yongshi et al., 2017).
Chemical Reactions and Catalyst Applications
The compound has been utilized in the development of bimetallic composite catalysts, leveraging its structural properties to enhance catalytic efficiency in aqueous media for the synthesis of arylated furans and thiophenes. This application underscores the compound's relevance in synthetic chemistry, particularly in facilitating environmentally friendly reactions and contributing to the advancement of organic synthesis methodologies (Bumagin et al., 2019).
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGIKAAIZCUCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
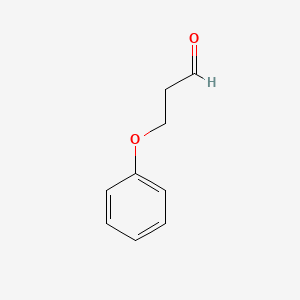
![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2668130.png)
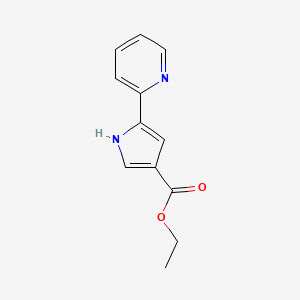

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
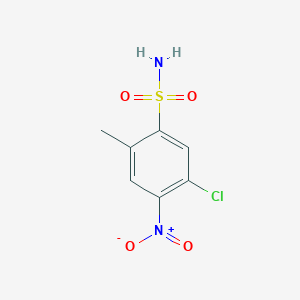
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
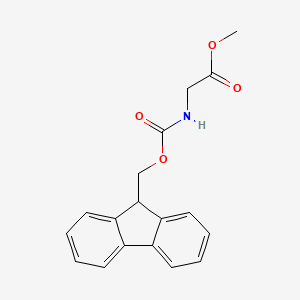

![1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B2668143.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)
